(S)-N-Desethyloxybutynin
Overview
Description
(S)-N-Desethyloxybutynin is a chemical compound that is a derivative of oxybutynin. It is known for its pharmacological properties, particularly in the treatment of overactive bladder. The compound is an enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This specific arrangement can significantly influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Desethyloxybutynin typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with an appropriate alkylating agent.
Hydrolysis: The alkylated product is then subjected to hydrolysis under acidic or basic conditions to yield the desired intermediate.
Resolution: The intermediate is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.
Final Conversion: The resolved enantiomer is then converted into this compound through a series of chemical reactions, including reduction and esterification.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Desethyloxybutynin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-N-Desethyloxybutynin has several scientific research applications, including:
Chemistry: It is used as a model compound in studying chiral resolution and enantiomeric purity.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is investigated for its therapeutic potential in treating overactive bladder and other related conditions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of (S)-N-Desethyloxybutynin involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions. This results in reduced bladder activity and alleviation of symptoms associated with overactive bladder. The compound’s specific enantiomeric form enhances its selectivity and potency in targeting these receptors.
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: The parent compound from which (S)-N-Desethyloxybutynin is derived.
Tolterodine: Another muscarinic receptor antagonist used in the treatment of overactive bladder.
Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic applications.
Uniqueness
This compound is unique due to its specific enantiomeric form, which enhances its selectivity and potency. This distinguishes it from other similar compounds, which may not have the same level of specificity or efficacy in targeting muscarinic receptors.
Properties
IUPAC Name |
4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIBJKHIKIIGPR-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181646-98-0 | |
Record name | N-Desethyloxybutynin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181646980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESETHYLOXYBUTYNIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q66P17XPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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